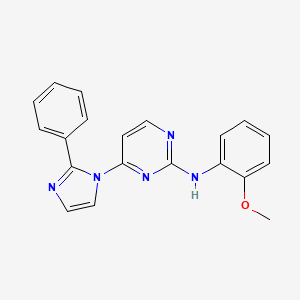

2-Pyrimidinamine, N-(2-methoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)-

Description

The compound 2-Pyrimidinamine, N-(2-methoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)- features a pyrimidine core substituted with an N-(2-methoxyphenyl) group at position 2 and a 4-(2-phenyl-1H-imidazol-1-yl) moiety at position 2. This structure integrates dual pharmacophores: the pyrimidine ring, often associated with kinase inhibition and nucleic acid mimicry, and the 2-phenylimidazole group, known for modulating pharmacokinetic properties and target binding . The 2-methoxyphenyl substituent may enhance solubility and metabolic stability compared to non-polar analogs .

Properties

CAS No. |

496794-82-2 |

|---|---|

Molecular Formula |

C20H17N5O |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C20H17N5O/c1-26-17-10-6-5-9-16(17)23-20-22-12-11-18(24-20)25-14-13-21-19(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) |

InChI Key |

OXEHMUYZPDSYHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=CC(=N2)N3C=CN=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step approach:

- Formation of substituted enaminones or acrylophenones as key intermediates.

- Cyclization with substituted guanidines or phenylguanidines to form the pyrimidine ring.

- Introduction of the imidazole substituent via nucleophilic substitution or condensation reactions.

- Control of reaction conditions, especially pH and temperature , is crucial to optimize yield and purity.

Key Preparation Routes and Reaction Conditions

One-Pot Multicomponent Cyclocondensation (Indian Journal of Chemistry, 2022)

A more recent and efficient method uses a one-pot four-component reaction catalyzed by ceric ammonium nitrate (CAN):

- React substituted 2-amino pyrimidines with benzil, substituted aromatic aldehydes (e.g., 2-methoxybenzaldehyde), and ammonium acetate in refluxing methanol (65-70 °C) for 35-45 minutes.

- The reaction proceeds via cyclocondensation to form 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines.

- The product is isolated by precipitation in ice water, followed by washing and purification via column chromatography.

This method is noted for its simplicity, high yield (up to 92%), and short reaction time . The use of CAN as a catalyst facilitates the cyclization and imidazole ring formation in one step.

Reaction Scheme Summary

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-(1H-imidazol-1-yl)benzamine + cyanamide + halogen acid, pH 2-3.5 | Formation of guanidine dihydrohalide intermediate | Guanidine salt intermediate |

| 2 | Guanidine intermediate + substituted 3-dimethylamino-1-(substituted)-2-propen-1-one + base, pH 10.5-11.5 | Cyclization to pyrimidinamine | Target pyrimidinamine compound with imidazole substituent |

| 3 | 2-amino pyrimidine + benzil + substituted benzaldehyde + ammonium acetate + CAN, reflux in methanol | One-pot multicomponent cyclocondensation | 4,6-diaryl-2-(2-aryl-imidazol-1-yl)pyrimidines |

Analytical and Purification Details

- Reaction progress is monitored by thin-layer chromatography (TLC) .

- Purity and structure confirmation use IR spectroscopy , 1H and 13C NMR spectroscopy , and melting point determination .

- Final purification is typically done by column chromatography using silica gel with ethyl acetate-petroleum ether mixtures.

- Yields reported are generally high (up to 92%) with good reproducibility.

Additional Notes from Literature

- The Claisen-Schmidt condensation is used to prepare intermediate chalcones (1,3-diaryl-prop-2-en-1-ones) which upon treatment with guanidine derivatives yield 2-amino-4,6-diarylpyrimidines, precursors for the target compound.

- The reaction solvent and catalyst choice significantly affect yield; methanol with CAN catalyst is preferred.

- Strict pH control in the guanidine intermediate formation step is critical for high purity and yield, as demonstrated in patent literature.

- The compound is part of a broader class of substituted 2-pyrimidinamines with therapeutic potential, especially in asthma and allergic disorder treatment.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenated solvents, bases like sodium hydroxide, or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity The 2-phenylimidazole group in the target compound is structurally distinct from benzimidazole in ’s analog. N-(2-methoxyphenyl) vs. N-(methylsulfonylphenyl) (): The methoxy group enhances lipophilicity and membrane permeability compared to the polar methylsulfonyl group, which may improve CNS penetration but reduce aqueous solubility .

Synthetic Methodologies

- The target compound’s synthesis likely parallels SNAr reactions () or cross-coupling (). For example, ’s CK1δ inhibitors employ high-temperature amine coupling, which may offer higher yields than SNAr but require stringent conditions .

Metabolic and Pharmacokinetic Profiles Methyl and methoxy groups (e.g., ) are known to block oxidative metabolism. The target’s 2-methoxyphenyl group may confer longer half-lives compared to unmethylated imidazole derivatives .

Biological Activity

The compound 2-Pyrimidinamine, N-(2-methoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)- (CAS Number: 496794-82-2) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Pyrimidinamine is . It features a pyrimidine ring substituted with a methoxyphenyl group and an imidazole moiety, which contributes to its biological properties. The compound's structural complexity allows for diverse interactions with biological targets.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 2-Pyrimidinamine have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- In vitro Studies : Compounds derived from pyrimidines demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug. For example, certain derivatives exhibited IC50 values around against COX-2, indicating strong anti-inflammatory activity .

- In vivo Studies : Bioassays using carrageenan-induced paw edema in animal models revealed that some pyrimidine derivatives had ED50 values similar to indomethacin, a widely used anti-inflammatory medication .

2. Anticancer Activity

The anticancer properties of 2-Pyrimidinamine are also noteworthy. Studies have indicated that certain imidazole-containing compounds can inhibit tubulin polymerization, akin to the action of colchicine.

- Cell Line Studies : A series of related compounds exhibited potent antiproliferative activity against HeLa cells, demonstrating their potential as antitumor agents targeting tubulin .

3. Antimicrobial Properties

Pyrimidine derivatives have been evaluated for their antimicrobial activities. Research indicates that some compounds possess significant antibacterial and antifungal properties.

- Mechanisms of Action : The antimicrobial effects are often attributed to the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. Key factors influencing their pharmacological effects include:

- Substituent Positioning : The position and type of substituents on the pyrimidine ring significantly affect the compound's interaction with biological targets.

- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity. For example, methoxy groups can increase lipophilicity, improving cellular uptake.

Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The results indicated that specific substitutions on the pyrimidine ring led to enhanced COX-2 inhibition and reduced edema formation.

Case Study 2: Anticancer Potential

Another investigation focused on the antiproliferative effects of imidazole-pyrimidine hybrids against cancer cell lines. The study found that these compounds not only inhibited cell growth but also induced apoptosis in HeLa cells, suggesting a dual mechanism of action.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Pyrimidinamine, N-(2-methoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)-, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving coupling reactions between pyrimidine and imidazole precursors. Key steps include:

- Sonogashira coupling or Buchwald-Hartwig amination to attach the methoxyphenyl group .

- Heterocyclic ring formation under reflux conditions using solvents like DMF or dichloromethane .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidazole ring closure .

- Catalyst systems : Palladium-based catalysts improve coupling efficiency .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is critical:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretching in pyrimidinamine) .

- Elemental Analysis : Confirms stoichiometric purity (±0.3% deviation) .

Q. What biological targets or pharmacological activities are associated with structurally similar pyrimidinamine derivatives?

- Methodological Answer : Analogous compounds exhibit activity against:

- Kinase inhibition : Imidazole-pyrimidine hybrids target ATP-binding sites in kinases (e.g., EGFR, VEGFR) .

- Antimicrobial activity : Pyrimidine-linked imidazoles disrupt microbial cell wall synthesis .

Screening assays (e.g., enzyme-linked immunosorbent assays) are recommended to validate specific targets .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions:

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability. Solutions include:

- Dose-response curves : Establish EC/IC values across multiple replicates .

- Orthogonal assays : Validate results using fluorescence polarization and surface plasmon resonance .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed cell lines, buffer conditions) .

Q. How do substituents on the pyrimidine and imidazole rings influence reactivity and bioactivity?

- Methodological Answer : Substituent effects are evaluated via:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance kinase inhibition .

- Reactivity studies : Methoxy groups increase solubility but reduce electrophilicity in nucleophilic substitution reactions .

Comparative synthesis of analogs with varied substituents (e.g., halogen, alkyl) is essential .

Q. What experimental designs are critical for stability studies under environmental stress?

- Methodological Answer : Accelerated stability testing protocols:

- Temperature : Store at 40°C/75% RH for 6 months to simulate long-term degradation .

- pH stability : Expose to buffers (pH 1–13) and monitor via HPLC for hydrolysis products .

- Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.